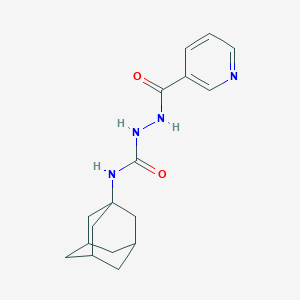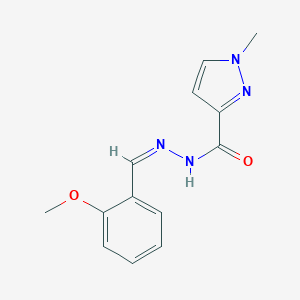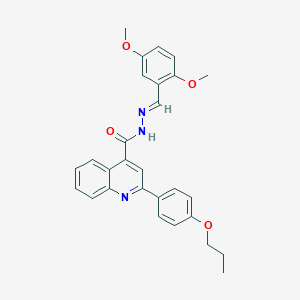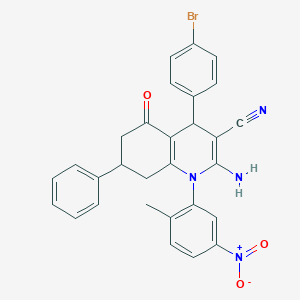
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl derivative, followed by the introduction of the pyridinylcarbonyl group through a series of condensation reactions. The final step involves the formation of the hydrazinecarboxamide linkage under controlled conditions, such as specific temperature and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with altered functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE include other adamantyl derivatives and pyridinylcarbonyl-containing molecules. Examples include:
- N-(1-adamantyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
- N-(1-adamantyl)-2-(4-pyridinylcarbonyl)hydrazinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4g/mol |
IUPAC名 |
1-(1-adamantyl)-3-(pyridine-3-carbonylamino)urea |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-2-1-3-18-10-14)20-21-16(23)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,20,22)(H2,19,21,23) |
InChIキー |
OENLOCSSWXRMCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B445619.png)



![N-butyl-2-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B445628.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445633.png)
![5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B445634.png)
![propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)

![Isopropyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445638.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dichloroanilino)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B445640.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(3-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B445641.png)

![2-methyl-N-(5-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445643.png)
